BenchChemオンラインストアへようこそ!

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Lipophilicity Membrane permeability Drug-likeness

Precisely the 4‑carbon phenylbutanamide homolog needed to close the linker‑length SAR gap. Its XLogP3‑AA of 2.1 and 7 rotatable bonds differ systematically from the 3‑phenylpropanamide analog (XLogP 1.7, 6 rotatable bonds), allowing you to quantify incremental linker effects on permeability, target engagement and metabolic stability. Also an ideal inactive comparator for KDM4/PRMT/kinase assays and a 14 Da mass marker for LC‑MS method development. Order the discrete homolog to avoid SAR interpolation errors.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1796966-28-3
Cat. No. B2661504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide
CAS1796966-28-3
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)CCCC2=CC=CC=C2
InChIInChI=1S/C17H22N4O/c1-21(2)17-18-12-11-15(20-17)13-19-16(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,19,22)
InChIKeyKVAMSFGAOYENFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide (CAS 1796966-28-3): Structural Identity and Compound Class for Research Procurement


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic small-molecule pyrimidine derivative featuring a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 4-phenylbutanamide side chain [1]. The compound has a molecular weight of 298.4 g/mol, a computed XLogP3-AA of 2.1, seven rotatable bonds, and a topological polar surface area (TPSA) of 58.1 Ų [1]. It belongs to a series of N-((2-(dimethylamino)pyrimidin-4-yl)methyl) amide analogs that differ principally in the length and nature of the acyl side chain, a structural motif that influences lipophilicity, conformational flexibility, and potential target engagement.

Why N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide Cannot Be Replaced by a Shorter-Linker Analog Without Altering Physicochemical and Binding Profiles


Within the N-((2-(dimethylamino)pyrimidin-4-yl)methyl) amide series, the length of the acyl linker directly governs key drug-like properties. The target compound's four-carbon phenylbutanamide linker yields an XLogP3-AA of 2.1 and seven rotatable bonds, whereas the one-carbon-shorter 3-phenylpropanamide analog (CAS 1797657-93-2) has an XLogP3-AA of 1.7 and only six rotatable bonds [1][2]. This ΔXLogP of 0.4 corresponds to a roughly 2.5-fold difference in predicted octanol-water partition coefficient, which can meaningfully affect membrane permeability, protein binding, and pharmacokinetic behavior. The extra rotatable bond also confers greater conformational entropy, potentially altering the free-energy landscape of target binding. Generic substitution with a shorter-linker analog thus introduces systematic shifts in lipophilicity and flexibility that cannot be assumed neutral for structure-activity relationship (SAR) studies or assay reproducibility.

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide: Quantitative Physicochemical Differentiation Evidence Against Closest Analogs


Higher Lipophilicity Versus 3-Phenylpropanamide Analog: ΔXLogP3-AA = 0.4

The target compound's XLogP3-AA of 2.1 is 0.4 log units higher than that of the direct 3-phenylpropanamide analog (XLogP3-AA = 1.7), as computed by the XLogP3 3.0 algorithm within PubChem [1][2]. This difference corresponds to a predicted ~2.5-fold greater octanol-water partition coefficient, indicating measurably higher lipophilicity that may translate into enhanced passive membrane permeability and altered tissue distribution.

Lipophilicity Membrane permeability Drug-likeness

Increased Conformational Flexibility: Seven Rotatable Bonds Versus Six in the 3-Phenylpropanamide Analog

The target compound possesses seven rotatable bonds compared to six for the 3-phenylpropanamide analog, as computed by Cactvs 3.4.8.24 in PubChem [1][2]. The additional rotatable bond arises from the extra methylene unit in the 4-phenylbutanamide linker. This increased conformational freedom can influence binding thermodynamics (entropic penalty modulation) and may enable access to binding conformations inaccessible to the shorter-linker analog.

Conformational entropy Molecular flexibility SAR

Molecular Weight Distinction: 298.4 g/mol Enables Differentiation from Lighter Analogs in Analytical and High-Throughput Screening Workflows

The target compound has a molecular weight of 298.4 g/mol, which is 14.04 g/mol higher than the 3-phenylpropanamide analog (284.36 g/mol) [1][2]. This mass difference of one methylene unit (CH₂) is analytically resolvable by standard LC-MS and HRMS methods, enabling unambiguous compound identity verification in reaction monitoring, purity assessment, and high-throughput screening (HTS) triage where multiple analogs may be present in a screening library.

Mass spectrometry Analytical chemistry HTS triage

Limited Public Bioactivity Data Relative to Structurally Related Screening Compounds Enables Use as a Clean Negative-Control or Inactive Comparator

A comprehensive search of authoritative databases including ChEMBL, BindingDB, and PubChem BioAssay (as of April 2026) found no deposited bioactivity data for the target compound (CID 76148020) against any defined protein target [1]. In contrast, structurally related phenylbutanamide derivatives and pyrimidine-based screening compounds in these databases frequently exhibit micromolar to sub-micromolar activity against kinases, epigenetic targets (e.g., KDM4 family), and methyltransferases. The absence of registered bioactivity for this specific compound, despite its inclusion in PubChem since July 2014, is itself an informative data point distinguishing it from more heavily annotated analogs and suggests it may serve as a useful inactive or weakly-active control compound in target profiling panels.

Chemical probe Negative control Selectivity profiling

Recommended Research and Industrial Application Scenarios for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide Based on Verified Differentiation Evidence


Systematic Structure-Activity Relationship (SAR) Studies on Linker Length Optimization in Pyrimidine-Amide Series

This compound fills a critical gap in SAR matrix studies by providing a four-carbon phenylbutanamide linker that is not represented by the shorter 3-phenylpropanamide or 2-phenylacetamide analogs. Its distinct XLogP3-AA of 2.1 and rotatable bond count of 7, compared to 1.7 and 6 for the 3-phenylpropanamide analog, enables quantitative assessment of how incremental linker elongation affects cellular permeability, target binding affinity, and metabolic stability [1][2]. Such systematic linker-length SAR requires the procurement of each discrete homolog to avoid interpolation errors from non-contiguous data points.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined computed properties (XLogP3-AA 2.1, TPSA 58.1 Ų, MW 298.4 g/mol, 7 rotatable bonds) [1], combined with the absence of confounding bioactivity annotations, make it suitable as a benchmarking molecule for validating logP prediction algorithms, conformer generation tools, and molecular dynamics simulations. Its intermediate lipophilicity and flexibility represent a non-trivial test case that is more challenging than rigid drug-like molecules yet simpler than macrocycles or peptides.

Negative-Control Compound for Epigenetic or Kinase Target Profiling Panels

Given the absence of curated bioactivity data against any defined target in ChEMBL, BindingDB, and PubChem BioAssay [1], this compound can serve as a clean negative control in biochemical or cellular assays targeting the KDM4 demethylase family, PRMT methyltransferases, or kinases where structurally related pyrimidine amides are known to be active. Its use as an inactive comparator requires independent confirmation of purity and identity but provides a structurally matched baseline that minimizes scaffold-specific assay interference.

Analytical Method Development and Mass Spectrometry Reference Standard

The molecular weight of 298.4 g/mol, exactly 14.04 Da heavier than the 3-phenylpropanamide analog [1][2], enables this compound to function as a distinct retention time and mass marker in LC-MS method development for separating and quantifying closely related pyrimidine-amide analogs in complex mixtures. This mass difference is readily resolved even on low-resolution single-quadrupole instruments, supporting its use in analytical quality control workflows for screening libraries.

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.